3-Benzofuranacetic acid, 5-methoxy-, methyl ester
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Overview
Description
3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative coupling of phenols with alkynes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranacetic acid, 5-methoxy-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-Benzofuranacetic acid, 5-methoxy-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: Benzofuran derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzofuranacetic acid, 5-methoxy-: Similar in structure but lacks the ester group.
5-Methoxy-2-benzofuranacetic acid: Similar but with different substitution patterns.
Benzofuran-2-carboxylic acid: Lacks the methoxy group and ester group.
Uniqueness
3-Benzofuranacetic acid, 5-methoxy-, methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups enhance its solubility and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-(5-methoxy-1-benzofuran-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-9-3-4-11-10(6-9)8(7-16-11)5-12(13)15-2/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFTCAHLXGCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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